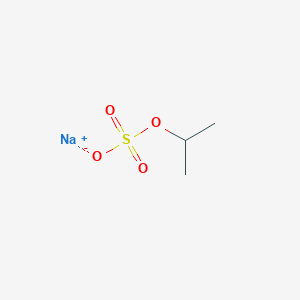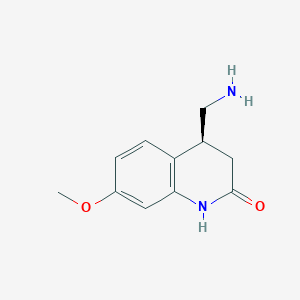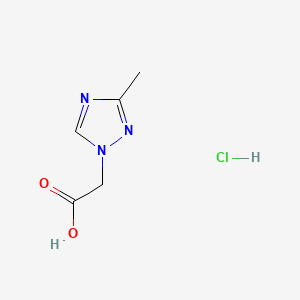
2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid can be achieved through several methods. One notable method involves the construction of the triazole ring under continuous-flow conditions. This method is metal-free, atom-economical, and environmentally benign, avoiding chromatography and isolation steps. The continuous, one-pot method is highly selective and efficient, achieving higher yields compared to earlier batch routes .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using the continuous-flow method. This approach allows for the safe handling of highly energetic intermediates and the rapid construction of differentially-functionalized 1,2,4-triazoles .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the triazole ring, while substitution reactions can introduce new functional groups to the molecule.
Scientific Research Applications
2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 5-(1H-1,2,4-Triazol-1-yl)nicotinic acid
- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid
- 2-(1H-1,2,4-Triazol-1-yl)terephthalic acid
Uniqueness
2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C5H8ClN3O2 |
|---|---|
Molecular Weight |
177.59 g/mol |
IUPAC Name |
2-(3-methyl-1,2,4-triazol-1-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C5H7N3O2.ClH/c1-4-6-3-8(7-4)2-5(9)10;/h3H,2H2,1H3,(H,9,10);1H |
InChI Key |
AYEOJEGPJFSEHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=N1)CC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12506114.png)

![(E)-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B12506119.png)
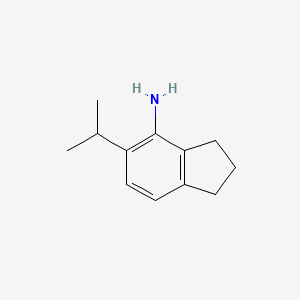
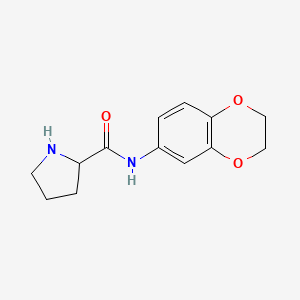
![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-chlorobenzoate](/img/structure/B12506138.png)
![(S)-4-[(3-Hydroxy-1-pyrrolidinyl)methyl]phenylboronic Acid Pinacol Ester](/img/structure/B12506150.png)
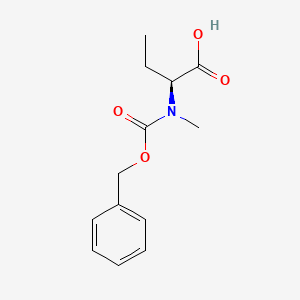

![3-[(1-Benzyl-3,5-dimethylpyrrol-2-yl)methylidene]-1H-indol-2-one](/img/structure/B12506169.png)
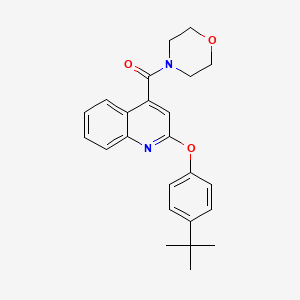
![3-Hydroxy-2-[(triphenylmethyl)amino]butanoic acid; diethylamine](/img/structure/B12506189.png)
